

Fimepinostat: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fimepinostat*

Cat. No.: *B612121*

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Introduction

Fimepinostat (also known as CUDC-907) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] By simultaneously targeting these two critical pathways, **Fimepinostat** effectively modulates the PI3K-AKT-mTOR signaling cascade, which is frequently dysregulated in various cancers.[1][2] This dual inhibitory action can lead to cell cycle arrest and apoptosis in cancer cells, making **Fimepinostat** a compound of significant interest for oncological research and drug development.[3][4] **Fimepinostat** has been investigated in clinical trials for various hematological malignancies and solid tumors.[1][5][6]

These application notes provide detailed protocols for the solubilization and in vitro use of **Fimepinostat**, along with a summary of its chemical properties and mechanism of action.

Chemical Properties and Solubility

Fimepinostat is a thienopyrimidine derivative with the following chemical properties:

Property	Value	Source(s)
Molecular Formula	C23H24N8O4S	[1][7][4]
Molecular Weight	508.55 g/mol	[1][7][4]
CAS Number	1339928-25-4	[1][4][8]

Solubility Data

Fimepinostat exhibits high solubility in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[3][4][9] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of **Fimepinostat**. [3]

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes	Source(s)
DMSO	102	200.57	Use fresh, anhydrous DMSO.	[3][4]
DMSO	87	171.07	-	[9]
DMSO	43.75	86.03	May require ultrasonication and warming to 60°C.	[10]
Water	Insoluble	Insoluble	-	[3][4][9]
Ethanol	Insoluble	Insoluble	-	[3][4]
DMF	5	9.83	May require ultrasonication.	[10]

Experimental Protocols

Preparation of Fimepinostat Stock Solution

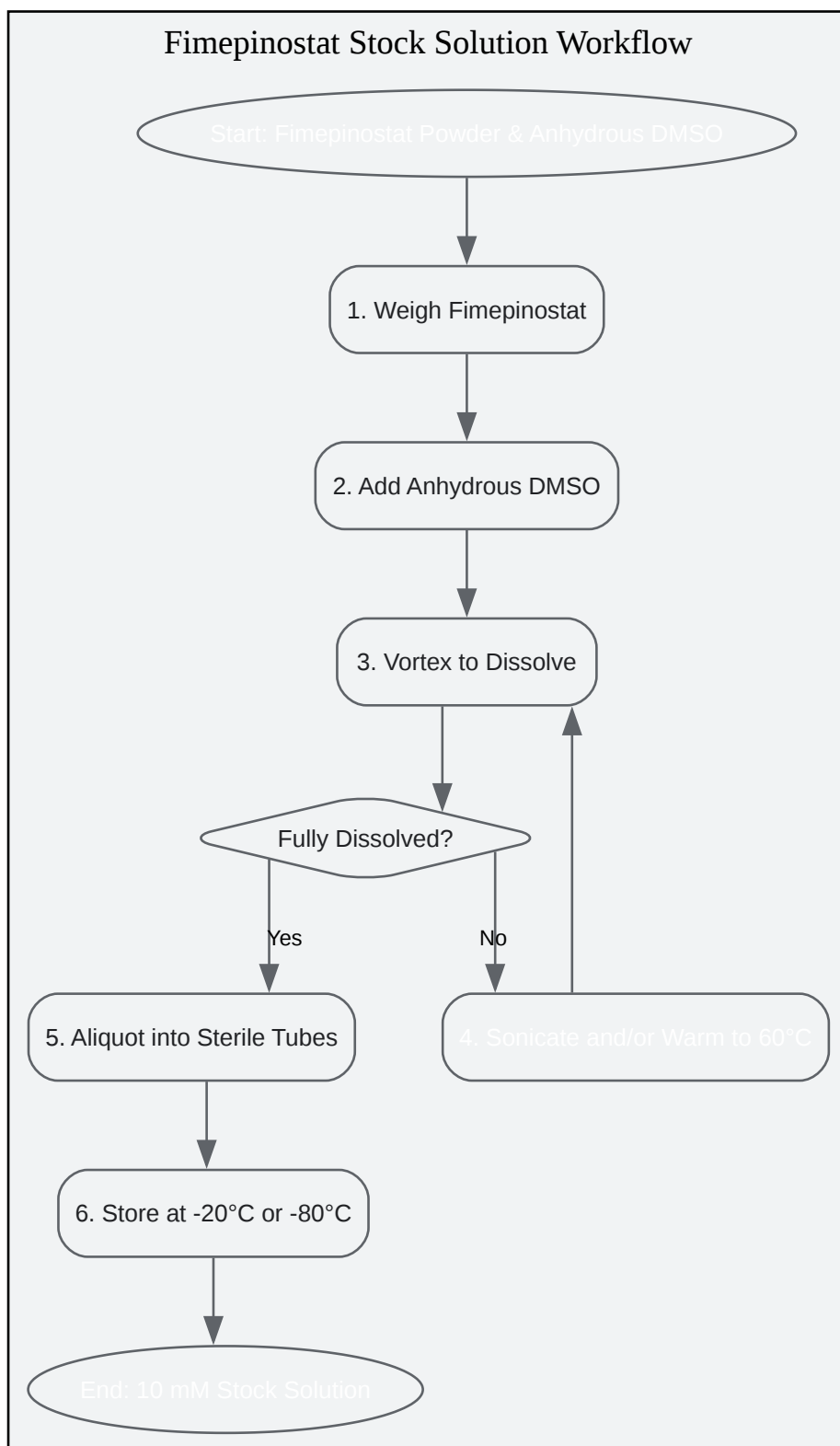
This protocol describes the preparation of a 10 mM **Fimepinostat** stock solution in DMSO.

Materials:

- **Fimepinostat** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Water bath (optional)

Procedure:

- Equilibrate **Fimepinostat** powder to room temperature before opening the vial to prevent condensation.
- Calculate the required mass of **Fimepinostat** for the desired volume and concentration (10 mM). For 1 mL of a 10 mM stock solution, 5.086 mg of **Fimepinostat** is needed.
- Add the appropriate volume of anhydrous DMSO to the vial containing the **Fimepinostat** powder.
- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.[\[10\]](#)
- Alternatively, or in addition to sonication, the solution can be warmed to 60°C in a water bath to aid dissolution.[\[10\]](#)
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 1 year).[\[3\]](#)



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Caption: Workflow for preparing **Fimepinostat** stock solution.

Cell-Based Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of **Fimepinostat** on a cancer cell line using a commercially available assay like CellTiter-Glo®.

Materials:

- Cancer cell line of interest (e.g., human Glioma cells)[3]
- Complete cell culture medium
- **Fimepinostat** stock solution (10 mM in DMSO)
- Sterile 96-well, flat-bottom plates (clear or white-walled for luminescence)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Multichannel pipette
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Prepare serial dilutions of **Fimepinostat** in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically $\leq 0.1\%$).
- Remove the overnight culture medium from the cells and add 100 μ L of the **Fimepinostat** dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
- Incubate the plate for the desired time period (e.g., 72 hours).[3]
- After incubation, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add 100 µL of the prepared reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blotting for PI3K/AKT Pathway Inhibition

This protocol provides a method to analyze the effect of **Fimepinostat** on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

- Cancer cell line (e.g., AsPC-1, Capan-1)[[10](#)]
- Complete cell culture medium
- **Fimepinostat** stock solution (10 mM in DMSO)
- 6-well plates
- RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

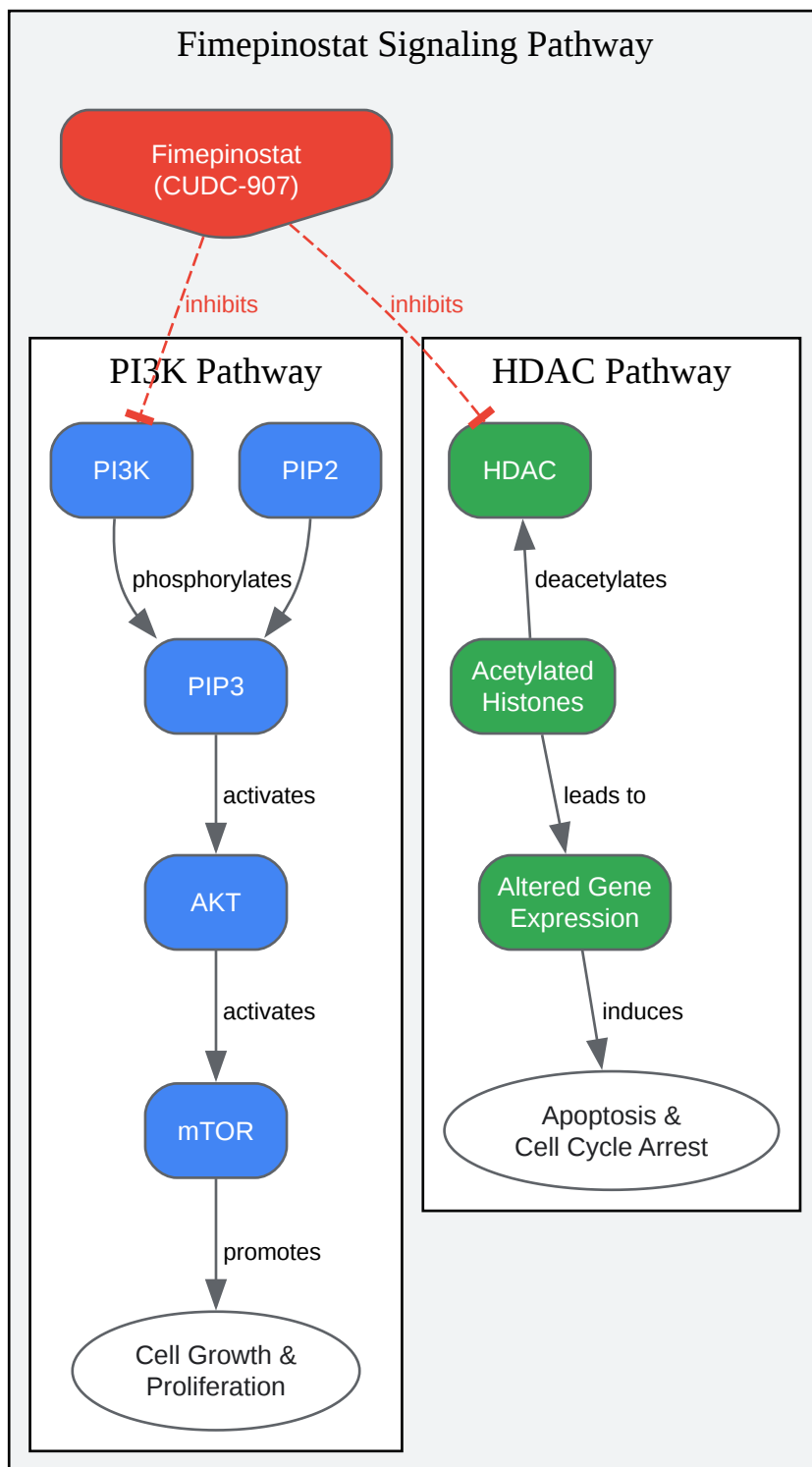
Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **Fimepinostat** for a specified duration (e.g., 48 hours).[10]
- Lyse the cells with ice-cold RIPA buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.

Mechanism of Action and Signaling Pathway

Fimepinostat is a dual inhibitor of Class I PI3K isoforms (PI3K α , PI3K β , PI3K δ) and Class I and II HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC10).[3][10] Inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors such

as AKT and mTOR.[2][5] This leads to the suppression of cell growth, proliferation, and survival. Simultaneously, HDAC inhibition results in the accumulation of acetylated histones and other proteins, leading to changes in gene expression that can induce apoptosis and cell cycle arrest.[1]



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Caption: **Fimepinostat's** dual inhibition of PI3K and HDAC pathways.

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- To cite this document: BenchChem. [Fimepinostat: Application Notes and Protocols for In Vitro Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612121#fimepinostat-solubility-for-in-vitro-experiments]

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